molecular formula C18H14FN5O B2591575 1-(2-fluorobenzyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1203267-48-4

1-(2-fluorobenzyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2591575
CAS No.: 1203267-48-4
M. Wt: 335.342
InChI Key: FWWBEORIMGTQJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, pyrazolo[3,4-b]pyridine derivatives were synthesized based on scaffold hopping and computer-aided drug design . The synthesis involved several steps, including a reaction with Pd2(dba)3, xantphos, and Cs2CO3 in dry DMF under argon at 120°C .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidin-4(5H)-one core, which is substituted at the 1-position with a 2-fluorobenzyl group and at the 5-position with a pyridin-2-ylmethyl group.


Physical and Chemical Properties Analysis

The compound is a white solid with a melting point of 239-240°C . Its molecular weight is 335.342.

Scientific Research Applications

Anticancer Activity

Compounds structurally related to "1-(2-fluorobenzyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one" have been synthesized and evaluated for their anticancer properties. For instance, novel fluoro substituted benzo[b]pyran derivatives have shown anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, highlighting their potential as therapeutic agents (Hammam et al., 2005). Additionally, pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of mycobacterial ATP synthase, offering new avenues for treating Mycobacterium tuberculosis with some compounds showing potent in vitro growth inhibition (Sutherland et al., 2022).

Antibacterial and Antimycobacterial Activity

The synthesis of novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines has been reported, with some derivatives exhibiting significant in vitro activity against Mycobacterium tuberculosis, demonstrating their potential as inhibitors of M.tb (Sutherland et al., 2022). This suggests that modifications of the pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold could yield compounds with valuable antibacterial properties.

Enzyme Inhibition for Disease Treatment

Research has also focused on the development of compounds for targeting specific enzymes involved in disease processes. For example, novel inhibitors of phosphodiesterase 9 (PDE9) have been explored for the treatment of Alzheimer's disease, with specific compounds demonstrating potent and selective inhibition of PDE9 activity in vitro (Wunder et al., 2005). Another study discovered kinase inhibitors that act as novel GPR39 agonists, modulated by zinc, suggesting a new approach to targeting G protein–coupled receptors (Sato et al., 2016).

Diagnostic and Imaging Applications

Some derivatives have been evaluated for their potential in diagnostic imaging, particularly in positron emission tomography (PET) for the study of peripheral benzodiazepine receptors, indicating their usefulness in neurodegenerative disorder diagnosis (Fookes et al., 2008).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. For instance, similar compounds have shown promising anti-fibrotic activities . Therefore, this compound could be studied for its potential anti-fibrotic effects or other biological activities.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-5-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O/c19-16-7-2-1-5-13(16)10-24-17-15(9-22-24)18(25)23(12-21-17)11-14-6-3-4-8-20-14/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWBEORIMGTQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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